molecular formula C18H11F3N2O4S B2850126 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-(trifluoromethyl)benzoate CAS No. 877636-63-0

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-(trifluoromethyl)benzoate

Cat. No.: B2850126
CAS No.: 877636-63-0
M. Wt: 408.35
InChI Key: YWUDRBBUOWNDFZ-UHFFFAOYSA-N
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Description

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-(trifluoromethyl)benzoate is a synthetic small molecule of significant interest in medicinal chemistry and chemical biology research, particularly in the development of novel kinase inhibitors. Its structure integrates a 4-pyridone core, a pyrimidine-thioether moiety, and a 3-(trifluoromethyl)benzoate ester. The pyrimidine-thioether group is a privileged scaffold known to interact with the hinge region of kinase ATP-binding sites (source) , suggesting potential for targeted protein kinase inhibition. The presence of the trifluoromethyl group enhances membrane permeability and metabolic stability, which are critical parameters in lead optimization (source) . Researchers are investigating this compound as a potential chemical probe to elucidate signaling pathways in oncology and inflammatory diseases. Its primary research value lies in its use as a key intermediate or a novel scaffold for the synthesis and screening of more complex compound libraries aimed at identifying selective inhibitors for previously undrugged kinases. This compound is intended for use in in vitro biochemical assays and cell-based studies to explore its mechanism of action and efficacy.

Properties

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N2O4S/c19-18(20,21)12-4-1-3-11(7-12)16(25)27-15-9-26-13(8-14(15)24)10-28-17-22-5-2-6-23-17/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUDRBBUOWNDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-(trifluoromethyl)benzoate typically involves multi-step organic reactions. The initial step often includes the formation of the pyran ring, followed by the introduction of the pyrimidine moiety through nucleophilic substitution reactions. The trifluoromethyl group is usually introduced via a Friedel-Crafts acylation reaction using trifluoromethylbenzoic acid as a precursor. The final step involves esterification to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can modify the pyrimidine moiety or the trifluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in various derivatives with modified functional groups .

Scientific Research Applications

Chemistry

In chemistry, 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-(trifluoromethyl)benzoate is used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it valuable for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. Its unique structure may allow it to act as an inhibitor or modulator of specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it valuable for therapeutic applications .

Comparison with Similar Compounds

Table 1: Comparison of Key Analogs

Compound Benzoate Substituent APJ IC₅₀ (cAMP assay) Selectivity (vs. AT1) Solubility (pH 7.4) Metabolic Stability
ML221 (4-nitro) 4-NO₂ 0.70 µM >37-fold 14 µM Poor (rapid hepatic)
Target compound (3-CF₃) 3-CF₃ Not reported Not reported Inferred lower Potential improvement
4-Bromo analog 4-Br Active (no IC₅₀) Not reported Unknown Unknown
3,4-Difluoro analog 3,4-F₂ Not reported Not reported Inferred higher Unknown

Key Observations :

  • Substituent Position : The 4-nitro group in ML221 conferred the highest APJ antagonism (IC₅₀ = 0.70 µM), while meta-substituted analogs (e.g., 3-CF₃) likely exhibit reduced potency based on structure-activity relationship (SAR) trends favoring para-substitution .
  • Selectivity : ML221 showed >37-fold selectivity over AT1 receptors and minimal off-target activity (only κ-opioid and benzodiazepine receptors at 10 µM) . The 3-CF₃ analog’s selectivity remains uncharacterized but may differ due to steric and electronic effects.
  • Physicochemical Properties : The trifluoromethyl group may enhance metabolic stability compared to the nitro group in ML221, which undergoes rapid hepatic degradation . However, its lower polarity could reduce aqueous solubility relative to ML221.

Pharmacological and Developmental Considerations

  • Potential Applications: Like ML221, this compound may serve as a tool for studying APJ receptor biology in cardiovascular and metabolic diseases. However, its efficacy in vivo remains untested .
  • Limitations : The lack of reported IC₅₀ values and pharmacokinetic data for the 3-CF₃ analog hinders direct comparison with ML221.
  • Optimization Opportunities : Hybrid derivatives combining the 3-CF₃ group with para-substituents or improved ester stability (e.g., prodrug formulations) could balance potency and metabolic stability .

Biological Activity

The compound 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-(trifluoromethyl)benzoate is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, which includes a pyran ring fused with a pyrimidine moiety and a trifluoromethyl benzoate group, suggests diverse pharmacological properties. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Structural Characteristics

The molecular formula of the compound is C19H17N3O6SC_{19}H_{17}N_3O_6S, with a molecular weight of approximately 382.43g/mol382.43\,g/mol. The presence of functional groups such as carbonyls, sulfides, and trifluoromethyl groups enhances its reactivity and biological interactions.

Feature Description
Molecular Formula C19H17N3O6SC_{19}H_{17}N_3O_6S
Molecular Weight 382.43g/mol382.43\,g/mol
Structural Components Pyran ring, pyrimidine moiety, trifluoromethyl group

Biological Activity

Preliminary studies indicate that compounds similar to This compound exhibit significant biological activities:

  • Antimicrobial Properties : Compounds with similar structures have shown promising antimicrobial effects against various pathogens. The sulfur atom in the pyrimidine moiety may contribute to these properties by enhancing the compound's ability to penetrate microbial membranes .
  • Antioxidant Activity : The presence of the pyran and pyrimidine rings may confer antioxidant properties, which can protect cells from oxidative stress .
  • Enzyme Inhibition : This compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways related to cardiovascular health. It may interact with specific receptors or enzymes involved in metabolic processes .
  • Antidiabetic Effects : Similar derivatives have exhibited antidiabetic properties by modulating glucose metabolism and insulin sensitivity .

The mechanism of action for This compound involves several pathways:

  • Interaction with Enzymes : The compound may act as a competitive inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It is hypothesized that the compound can bind to specific receptors, such as the apelin receptor, influencing cardiovascular functions .

Comparative Analysis

To better understand the biological activity of this compound, comparisons can be made with structurally related compounds:

Compound Name Structural Features Biological Activity
6-{[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4H-pyran}Similar pyran and pyrimidine structurePotentially antimicrobial
2-(4-chloro)-6-(hydroxymethyl)tetrahydro-pyran derivativesDifferent halogen substitutionAntidiabetic properties
Sulfometuron-methylSimilar sulfonamide structureHerbicidal activity

This table illustrates how variations in substituents and functional groups can influence biological activity and applications.

Case Studies

  • Study on Antimicrobial Activity : A study conducted on similar pyran derivatives demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that modifications in the sulfur-containing moiety could enhance antimicrobial efficacy .
  • Cardiovascular Health Research : Research exploring the interaction of pyran derivatives with the apelin receptor indicated that these compounds could lower blood pressure and improve heart function through receptor modulation .

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound to achieve high purity and yield?

Methodological Answer:
Synthesis optimization requires multi-step reaction planning with precise control of parameters:

  • Stepwise Functionalization: Begin with constructing the pyran-4-one core, followed by introducing the pyrimidin-2-ylsulfanyl group via nucleophilic substitution. The benzoate esterification should be performed under anhydrous conditions to avoid hydrolysis .
  • Reaction Parameters: Use catalysts like DMAP for ester coupling, optimize temperature (e.g., 60–80°C for sulfanyl-methylation), and select polar aprotic solvents (e.g., DMF or THF) to enhance reactivity .
  • Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (from ethanol/water) to isolate the compound with >95% purity .

Basic: Which spectroscopic techniques are most effective for confirming the molecular structure, and what specific spectral features should be analyzed?

Methodological Answer:

  • ¹H/¹³C NMR: Identify key signals:
    • Pyran-4-one carbonyl at δ ~200 ppm (¹³C).
    • Trifluoromethyl group as a singlet at δ ~120 ppm (¹³C) and absence of splitting in ¹H NMR due to rapid rotation .
    • Pyrimidine protons as doublets in the aromatic region (δ 7.5–8.5 ppm) .
  • IR Spectroscopy: Confirm ester carbonyl (C=O) at ~1720 cm⁻¹ and pyran-4-one (C=O) at ~1670 cm⁻¹ .
  • X-ray Crystallography: Resolve ambiguity in stereochemistry using SHELXL for refinement; prioritize high-resolution (<1.0 Å) data to address potential twinning issues .

Advanced: How can SAR studies evaluate the impact of the trifluoromethyl group on biological activity?

Methodological Answer:

  • Analog Synthesis: Prepare derivatives with substituents like -Cl, -Br, or -OCH₃ at the benzoate 3-position (see analogs in ).
  • In Vitro Assays: Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2 or kinase targets). Use dose-response curves to quantify potency differences.
  • Computational Analysis: Calculate lipophilicity (logP) and electrostatic potential maps to correlate trifluoromethyl’s electron-withdrawing effects with target binding .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Control Standardization: Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (pH, serum concentration) .
  • Orthogonal Assays: Validate cytotoxicity (MTT assay) with apoptosis markers (Annexin V) to distinguish specific activity from nonspecific toxicity .
  • Meta-Analysis: Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, adjusting for variables like solvent (DMSO vs. ethanol) .

Advanced: Which computational approaches predict binding affinity, and how are they validated?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonds between pyrimidine N and catalytic lysine residues .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability; calculate RMSD (<2.0 Å) for ligand-protein complexes .
  • Experimental Validation: Confirm predictions with SPR (KD measurement) or enzymatic inhibition assays (e.g., NADPH depletion for oxidoreductases) .

Basic: What protocols assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated Degradation Studies: Expose the compound to 40°C/75% RH for 4 weeks. Monitor decomposition via HPLC (C18 column, acetonitrile/water mobile phase) .
  • pH Stability: Prepare buffered solutions (pH 1–13) and quantify intact compound using UV-Vis (λ_max ~270 nm) at 24-hour intervals .

Advanced: How is X-ray crystallography with SHELX applied to determine 3D structure, and what challenges arise?

Methodological Answer:

  • Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data. Index reflections with SHELXD .
  • Refinement Challenges: Address twinning (check for Rint > 0.1) using TWINLAWS in SHELXL. For poor electron density in flexible regions (e.g., sulfanyl-methyl), apply restraints to bond lengths/angles .

Basic: What in vitro assays screen biological activity, and how are controls implemented?

Methodological Answer:

  • Enzyme Inhibition: Use fluorescence-based assays (e.g., trypsin-like proteases with fluorogenic substrates). Include positive controls (e.g., E-64 for cysteine proteases) and vehicle-only blanks .
  • Cytotoxicity: Conduct MTT assays on cancer cell lines (IC₅₀ calculation). Normalize data to untreated cells and validate with ATP-based assays (CellTiter-Glo) .

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